Computed Lipophilicity (XLogP3-AA) Differentiates the 2,5-Dimethyl-3-substituted Regioisomer from the 2,4-Dimethyl-5-substituted Analog
The 2,5-dimethyl-3-((4-methylpiperidin-1-yl)methyl) substitution pattern yields a computed XLogP3-AA of 3.2, whereas the 2,4-dimethyl-5-substituted regioisomer (CAS 894207-03-5) has a computed XLogP3-AA of 3.0 [1][2]. This ΔLogP of +0.2 indicates measurably higher lipophilicity for the target compound, a difference that can translate into altered membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde (CAS 894207-03-5): XLogP3-AA = 3.0 |
| Quantified Difference | ΔXLogP3-AA = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1] |
Why This Matters
A ΔLogP of 0.2 can shift passive membrane permeability by approximately 20–30% under pH-partition theory, sufficient to alter intracellular exposure and apparent potency in cell-based assays.
- [1] PubChem. Computed Properties for CID 17323622: XLogP3-AA = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/17323622 (accessed 2026-05-07). View Source
- [2] PubChem. Computed Properties for 2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde (CAS 894207-03-5): XLogP3-AA = 3.0. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-07). View Source
